molecular formula C8H7ClN2 B1582485 5-Chloro-2-methylbenzimidazole CAS No. 2818-69-1

5-Chloro-2-methylbenzimidazole

Cat. No. B1582485
CAS RN: 2818-69-1
M. Wt: 166.61 g/mol
InChI Key: NICFDLORAOTXMD-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzimidazole is a light brown solid or fluffy powder . It is insoluble in water .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including 5-Chloro-2-methylbenzimidazole, involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This synthetic procedure is metal-free and is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used .


Molecular Structure Analysis

The molecular formula of 5-Chloro-2-methylbenzimidazole is C8H7ClN2 . Its molecular weight is 166.61 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzimidazole derivatives are accelerated by orders of magnitude in comparison to the bulk . The reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .


Physical And Chemical Properties Analysis

5-Chloro-2-methylbenzimidazole is a light yellow to yellow to orange powder to crystal . It has a melting point of 205.0 to 211.0 °C . It is soluble in methanol .

Scientific Research Applications

Ferroelectricity and Antiferroelectricity

5-Chloro-2-methylbenzimidazole derivatives have been studied for their potential in ferroelectricity and antiferroelectricity. For instance, 5,6-dichloro-2-methylbenzimidazole demonstrates robust ferroelectricity up to approximately 373K. This characteristic is crucial for developing lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

Corrosion Inhibition

The derivatives of benzimidazole, including 2-methylbenzimidazole, have been theoretically studied for their potential as corrosion inhibitors. These compounds have properties such as high HOMO energy levels and a significant capacity to donate electrons, which are valuable in protecting metals against corrosion (Obot & Obi-Egbedi, 2010).

Antibacterial and Antimycobacterial Properties

Several derivatives of 2-methylbenzimidazole have shown promising antibacterial and antimycobacterial activities. These derivatives have been evaluated for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Mycobacterium kansasii, showing significant inhibitory effects (Klimešová et al., 2002), (Tien et al., 2016).

Anti-Tumor Activity

Some benzimidazole derivatives, including those related to 2-methylbenzimidazole, have been evaluated for their potential anti-tumor properties. These compounds have shown promising results against various human cancer cell lines, indicating their potential in cancer therapy (El-Ahwany & el-azim, 2018).

Agricultural Applications

5-Chloro-2-methylbenzimidazole derivatives, particularly in the form of carbendazim (methyl-2-benzimidazole carbamate), have been used in agriculture for controlling fungal diseases. Research on the encapsulation of these compounds in solid lipid nanoparticles and polymeric nanocapsules has shown improved release profiles and decreased toxicity, suggesting their effectiveness in plant protection (Campos et al., 2015).

Safety And Hazards

5-Chloro-2-methylbenzimidazole is harmful if swallowed and causes serious eye irritation . It also causes skin irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, eye protection, and face protection .

Future Directions

The accelerated synthesis of benzimidazole derivatives has been scaled up to establish the substituent-dependence and to isolate products for NMR characterization . This suggests potential future directions in the optimization of the synthesis process and the exploration of various substituents.

Relevant Papers The relevant papers analyzed for this response include an article on the accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids , and another article on the safety data sheets of 5-Chloro-2-methylbenzimidazole .

properties

IUPAC Name

6-chloro-2-methyl-1H-benzimidazole
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InChI

InChI=1S/C8H7ClN2/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3,(H,10,11)
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InChI Key

NICFDLORAOTXMD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)Cl
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Molecular Formula

C8H7ClN2
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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DSSTOX Substance ID

DTXSID8024787
Record name 5-Chloro-2-methyl-1H-benzimidazole
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Molecular Weight

166.61 g/mol
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Physical Description

5-chloro-2-methyl-1h-benzimidazole appears as light brown solid or fluffy powder. (NTP, 1992)
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
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Product Name

5-Chloro-2-methylbenzimidazole

CAS RN

2818-69-1
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Record name 1H-Benzimidazole, 6-chloro-2-methyl-
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Melting Point

387 °F (NTP, 1992)
Record name 5-CHLORO-2-METHYL-1H-BENZIMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ER Hortelano - 1988 - search.proquest.com
… The observation of catalysis by 5-chloro-2-methylbenzimidazole 2 is also consistent with this mechanism. It is not surprising that the secondorder rate constant for catalysis by ke is …
Number of citations: 1 search.proquest.com
B CAKIR, S UZUNOGLU, ALIU TOSUN… - Pharmacy and …, 1999 - Wiley Online Library
… The classic Phillips method was used to prepare 5-chloro-2-methylbenzimidazole (1). As 4M hydrochloric acid was used, the yield increased significantly. This finding is also in …
Number of citations: 2 onlinelibrary.wiley.com
LV Molchanov, AT Ayupova, CS Kadyrov… - Chemistry of Natural …, 1983 - Springer
… ) --and its possible transformation products 5-chloro-2-methylbenzimidazole (A) and 5-chloro… It follows from this that in cotton plants (II) is converted into 5-chloro-2-methylbenzimidazole, …
Number of citations: 3 link.springer.com
JV Hay, DE Portlock, JF Wolfe - The Journal of Organic Chemistry, 1973 - ACS Publications
… Twofold lithiation of 5-chloro-2methylbenzimidazole (lb) to form dianion 2b also took place smoothly, as … 5-Chloro-2-methylbenzimidazole (lb) was …
Number of citations: 24 pubs.acs.org
M Atabati, K Zarei, S Sobhdel - Invited Talks: MV Diudea - researchgate.net
… 556.82 0.14 5.72 2 3.88 3.83 ٧C 2-phenylbenzimidazole 514.38 0.13 4.25 3 4.51 4.53 ٨P 1-allylbenzimidazole 567.35 0.17 6.32 4 4.58 4.36 ٩C 5-chloro-2-methylbenzimidazole 715.10 …
Number of citations: 0 www.researchgate.net
M Annadhasan, K Selvam… - Synthetic …, 2012 - Taylor & Francis
… photocatalytic synthesis of benzimidazoles and substituted benzimidazoles such as 2,5-dimethylbenzimidazole, 5-methoxy-2-methylbenzimidazole, 5-chloro-2-methylbenzimidazole, 5-…
Number of citations: 14 www.tandfonline.com
M Raban, H Chang, L Craine… - The Journal of Organic …, 1985 - ACS Publications
… A solution of the arenesulfenyl chloride (1.230 g, 5.2 mmol) in dry THF was added dropwise to a stirred THF solution of 5-chloro-2methylbenzimidazole (0.838 g, 5.0 mmol), and the …
Number of citations: 72 pubs.acs.org
TN Brown, N Mora-Diez - The Journal of Physical Chemistry B, 2006 - ACS Publications
Our aim is to develop an effective computational procedure for predicting the aqueous acid equilibrium constants of protonated benzimidazoles at 298.15 K. The experimental …
Number of citations: 72 pubs.acs.org
K Selvam, M Annadhasan, R Velmurugan… - Bulletin of the …, 2010 - journal.csj.jp
Silver-loaded TiO 2 (Ag–TiO 2 ) and acidic clay (K10 montmorillonite) composite photocatalyst has been successfully applied for the light-induced conversion of o-phenylenediamine (…
Number of citations: 13 www.journal.csj.jp
S Grivas - Current Organic Chemistry, 2000 - ingentaconnect.com
… Similarly, nitration of 5-chloro-2methylbenzimidazole (66) gives the 6-nitro and the 4-nitro derivative in 35 and 8% isolated yield, respectively [61]. …
Number of citations: 41 www.ingentaconnect.com

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